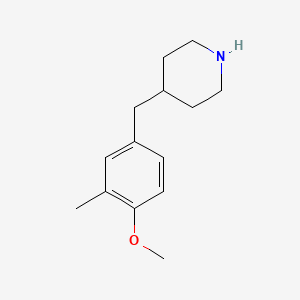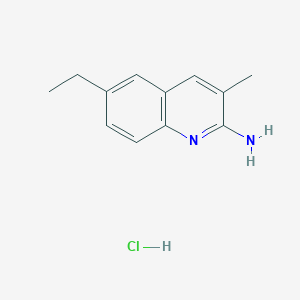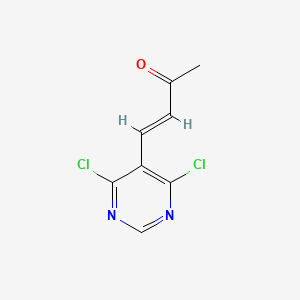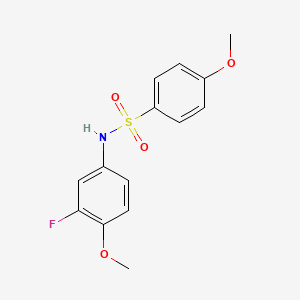![molecular formula C19H25NO6S B12631559 N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide CAS No. 918900-84-2](/img/structure/B12631559.png)
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide: is a chemical compound with the molecular formula C25H29NO6S. This compound is known for its unique structural features, which include two 2,4-dimethoxyphenyl groups attached to a methanesulfonamide core. The presence of methoxy groups on the phenyl rings imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 2,4-dimethoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl rings can also participate in various interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide
- 2,4-Dimethoxybenzylamine
- Benzenemethanesulfonamide, N,N-bis[(2,4-dimethoxyphenyl)methyl]
Uniqueness: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is unique due to the presence of two 2,4-dimethoxyphenyl groups, which impart specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications .
Properties
CAS No. |
918900-84-2 |
|---|---|
Molecular Formula |
C19H25NO6S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C19H25NO6S/c1-23-16-8-6-14(18(10-16)25-3)12-20(27(5,21)22)13-15-7-9-17(24-2)11-19(15)26-4/h6-11H,12-13H2,1-5H3 |
InChI Key |
ZIXHLFKEDVEESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)


![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)

![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)

![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
